Cas no 110358-89-9 (2-Furancarboxamide,N-[2-(diethylamino)ethyl]-, hydrochloride (1:1))

2-Furancarboxamide,N-[2-(diethylamino)ethyl]-, hydrochloride (1:1) structure
110358-89-9 structure
Product Name:2-Furancarboxamide,N-[2-(diethylamino)ethyl]-, hydrochloride (1:1)
CAS No:110358-89-9
MF:C11H19ClN2O2
MW:246.733762025833
CID:144119
PubChem ID:60428
Update Time:2025-04-19

2-Furancarboxamide,N-[2-(diethylamino)ethyl]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxamide,N-[2-(diethylamino)ethyl]-, hydrochloride (1:1)
    • diethyl-[2-(furan-2-carbonylamino)ethyl]azanium chloride
    • 2-Furamide, N-(2-(diethylamino)ethyl)-, hydrochloride
    • N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride
    • N,N-diethyl-2-[(furan-2-ylcarbonyl)amino]ethanaminium chloride
    • diethyl-[2-(furan-2-carbonylamino)ethyl]azanium;chloride
    • 110358-89-9
    • Inchi: 1S/C11H18N2O2.ClH/c1-3-13(4-2)8-7-12-11(14)10-6-5-9-15-10;/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,14);1H
    • InChI Key: GXIYOFDZPGUZRS-UHFFFAOYSA-N
    • SMILES: [Cl-].O1C=CC=C1C(NCC[NH+](CC)CC)=O

Computed Properties

  • Exact Mass: 226.9649
  • Monoisotopic Mass: 246.114
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7A^2

Experimental Properties

  • Boiling Point: 359.3°C at 760 mmHg
  • Flash Point: 171.1°C
  • PSA: 50.21
  • LogP: 2.54410
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